2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Thioacetohydrazide Formation: The benzothiazole derivative is then reacted with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with 2-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted hydrazides can be formed depending on the nucleophile used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to cell death in microbial or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H12N4O3S2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12N4O3S2/c21-15(10-24-16-18-12-6-2-4-8-14(12)25-16)19-17-9-11-5-1-3-7-13(11)20(22)23/h1-9H,10H2,(H,19,21)/b17-9+ |
InChI Key |
KAAQATLZAUVWAO-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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